molecular formula C20H34O5 B110107 ent-8-iso-15(S)-Prostaglandin F2alpha CAS No. 214748-66-0

ent-8-iso-15(S)-Prostaglandin F2alpha

Cat. No.: B110107
CAS No.: 214748-66-0
M. Wt: 354.5 g/mol
InChI Key: PXGPLTODNUVGFL-XNTKLVSTSA-N
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Description

ent-8-iso-15(S)-Prostaglandin F2alpha: is a stereoisomer of Prostaglandin F2alpha, a member of the prostaglandin family of lipid compounds. Prostaglandins are derived from fatty acids and have diverse hormone-like effects in animals. They play key roles in various physiological processes, including inflammation, smooth muscle function, and the regulation of the reproductive system.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ent-8-iso-15(S)-Prostaglandin F2alpha typically involves complex organic synthesis techniques. The process may include the following steps:

    Starting Material: The synthesis often begins with a fatty acid precursor.

    Cyclization: Formation of the cyclopentane ring structure characteristic of prostaglandins.

    Functional Group Modifications: Introduction of hydroxyl, keto, and other functional groups at specific positions.

    Stereoisomer Formation: Ensuring the correct stereochemistry at the 8, 15, and other relevant positions.

Industrial Production Methods: Industrial production of prostaglandins, including this compound, may involve large-scale organic synthesis with stringent control over reaction conditions to ensure high yield and purity. Techniques such as chromatography and crystallization are often used for purification.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Prostaglandins can undergo oxidation reactions, often leading to the formation of keto or hydroxyl derivatives.

    Reduction: Reduction reactions can convert keto groups to hydroxyl groups.

    Substitution: Functional groups on the prostaglandin molecule can be substituted with other groups under specific conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield keto derivatives, while reduction may produce hydroxyl derivatives.

Scientific Research Applications

Chemistry:

    Synthesis Studies: ent-8-iso-15(S)-Prostaglandin F2alpha is used in studies to develop new synthetic methods and understand reaction mechanisms.

Biology:

    Cell Signaling: Prostaglandins, including this compound, are involved in cell signaling pathways that regulate inflammation and other physiological processes.

Medicine:

    Therapeutic Agents: Prostaglandins are used in medicine to induce labor, treat glaucoma, and manage other conditions. This compound may have similar applications.

Industry:

    Pharmaceutical Manufacturing: Used in the production of prostaglandin-based drugs.

Mechanism of Action

Molecular Targets and Pathways: ent-8-iso-15(S)-Prostaglandin F2alpha exerts its effects by binding to specific prostaglandin receptors on cell surfaces. This binding activates intracellular signaling pathways, leading to various physiological responses such as smooth muscle contraction, inflammation, and regulation of blood flow.

Comparison with Similar Compounds

    Prostaglandin F2alpha: The parent compound with similar biological activities.

    Prostaglandin E2: Another prostaglandin with distinct but related functions.

    Prostaglandin D2: Involved in allergic responses and sleep regulation.

Uniqueness: ent-8-iso-15(S)-Prostaglandin F2alpha is unique due to its specific stereochemistry, which may result in different biological activities and receptor affinities compared to other prostaglandins.

Properties

IUPAC Name

(Z)-7-[(1R,2S,3S,5R)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-19,21-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16+,17-,18+,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXGPLTODNUVGFL-XNTKLVSTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@@H]1[C@H](C[C@H]([C@@H]1C/C=C\CCCC(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501157269
Record name (5Z,9β,11β,12α,13E,15S)-9,11,15-Trihydroxyprosta-5,13-dien-1-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501157269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214748-66-0
Record name (5Z,9β,11β,12α,13E,15S)-9,11,15-Trihydroxyprosta-5,13-dien-1-oic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=214748-66-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5Z,9β,11β,12α,13E,15S)-9,11,15-Trihydroxyprosta-5,13-dien-1-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501157269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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